Bienvenue dans la boutique en ligne BenchChem!

cis-Entacapone-3'-sulfate Sodium Salt

Pharmaceutical impurity profiling Chiral/geometric isomer analysis Reference standard qualification

cis-Entacapone-3'-sulfate Sodium Salt (CAS 158069-74-0) is the phase II sulfate conjugate of the (Z)-geometric isomer of entacapone, a nitrocatechol-class catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa/carbidopa therapy in Parkinson's disease. It belongs to the entacapone metabolite family alongside the parent (E)-entacapone glucuronide, (Z)-entacapone glucuronide, and the non-conjugated (Z)-isomer (Entacapone EP Impurity A / USP Related Compound A).

Molecular Formula C14H15N3O8S
Molecular Weight 385.347
CAS No. 158069-74-0
Cat. No. B584889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Entacapone-3'-sulfate Sodium Salt
CAS158069-74-0
Synonyms(Z)-2-Cyano-N,N-diethyl-3-[4-hydroxy-3-nitro-5-(sulfooxy)phenyl]-2-propenamide Sodium Salt; 
Molecular FormulaC14H15N3O8S
Molecular Weight385.347
Structural Identifiers
SMILESCCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OS(=O)(=O)O)O)[N+](=O)[O-])C#N
InChIInChI=1S/C14H15N3O8S/c1-3-16(4-2)14(19)10(8-15)5-9-6-11(17(20)21)13(18)12(7-9)25-26(22,23)24/h5-7,18H,3-4H2,1-2H3,(H,22,23,24)/b10-5-
InChIKeyICZFYESLPUXBQL-YHYXMXQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Entacapone-3'-sulfate Sodium Salt (CAS 158069-74-0): Identity and Class Context for Metabolite Reference Standard Procurement


cis-Entacapone-3'-sulfate Sodium Salt (CAS 158069-74-0) is the phase II sulfate conjugate of the (Z)-geometric isomer of entacapone, a nitrocatechol-class catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa/carbidopa therapy in Parkinson's disease [1]. It belongs to the entacapone metabolite family alongside the parent (E)-entacapone glucuronide, (Z)-entacapone glucuronide, and the non-conjugated (Z)-isomer (Entacapone EP Impurity A / USP Related Compound A). As a dual-differentiated species—both a geometric isomer and a sulfate rather than glucuronide conjugate—this compound serves as a high-specificity reference standard for LC-MS/MS metabolite profiling and pharmaceutical impurity analysis, not as a therapeutic agent [2].

Why cis-Entacapone-3'-sulfate Sodium Salt Cannot Be Substituted by Other Entacapone Metabolites in Analytical Workflows


Entacapone metabolites are not interchangeable reference standards. The (Z)-geometric isomer specifically isomerizes from the parent (E)-drug in vivo and during sample handling (1–2% spontaneous conversion during extraction), and it carries distinct pharmacological activity equivalent to the parent [1]. The sulfate conjugate further differentiates from the glucuronide conjugates by requiring electrospray ionization (ESI) for LC-MS detection—sulfate conjugates are entirely invisible to APCI and APPI methods that detect glucuronides [2]. Substituting cis-Entacapone-3'-sulfate Sodium Salt with the E-isomer sulfate (CAS 158069-72-8), the non-sulfated Z-isomer (CAS 145195-63-7), or any glucuronide standard will produce erroneous retention times, incorrect ionization responses, and invalid quantification in analytical methods validated for the Z-isomer sulfate conjugate. The regulatory impurity specification for the Z-isomer in entacapone API (≤0.5%, preferably ≤0.1% by HPLC) further mandates precise, conjugate-specific reference materials for pharmaceutical quality control [3].

Quantitative Comparator Evidence: cis-Entacapone-3'-sulfate Sodium Salt vs. Closest Analogs


Geometric Isomer Identity: Z-Isomer Content Specification and In Vitro Isomerization Rate vs. E-Isomer

The (Z)-geometric configuration is the primary structural differentiator of this compound from the (E)-entacapone-3'-sulfate Sodium Salt (CAS 158069-72-8). In entacapone active pharmaceutical ingredient, the Z-isomer is a controlled impurity with a regulatory specification of ≤0.5% (preferably ≤0.1%) determined by HPLC [1]. Spontaneous E→Z isomerization occurs during analytical sample preparation at a rate of 1–2%, necessitating isomer-specific reference standards for accurate quantification [2]. Both geometric isomers exhibit equivalent COMT inhibitory potency, meaning that the Z-isomer impurity contributes to the total pharmacological activity of entacapone formulations and must be precisely quantified [3].

Pharmaceutical impurity profiling Chiral/geometric isomer analysis Reference standard qualification

Phase II Conjugate-Specific LC-MS Ionization: Sulfate vs. Glucuronide Detection Selectivity

The sulfate conjugate moiety imposes a critical constraint on analytical method design. In a head-to-head comparison of electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI) for detecting entacapone phase II metabolites in rat urine and in vitro incubations (rat hepatocytes, human liver microsomes), ESI detected 22 conjugates whereas APCI detected only 12 and APPI only 14 [1]. Critically, sulfate conjugates were detected exclusively with ESI—none were observed with APCI or APPI. Glucuronide conjugates, by contrast, were ionized by all three techniques, though most efficiently with ESI. This means that any LC-MS method relying on APCI or APPI for entacapone metabolite profiling will completely miss the sulfate conjugate fraction, leading to systematic under-reporting of phase II metabolism via the sulfation pathway [1].

LC-MS/MS method development Phase II metabolism Conjugate-specific detection

Metabolic Pathway Abundance: Glucuronidation Dominates, Sulfation Is a Minor but Distinct Pathway

In humans, the glucuronidation pathway overwhelmingly dominates entacapone elimination. After an oral dose, approximately 10% of the dose is excreted in urine within 8 hours, with glucuronide conjugates accounting for 95% of all urinary metabolites [1]. Specifically, the glucuronide of the parent (E)-entacapone represents ~70% and the glucuronide of the (Z)-isomer represents ~25% of urinary metabolites [2]. Sulfate conjugates are consistently reported as minor components—'smaller amounts of O-sulfates' were found in both rat and mouse urine alongside the dominant O-glucuronides [3]. The Z-isomer itself is the only phase I metabolite found in human plasma in addition to entacapone, and its AUC represents approximately 5% of the total combined AUC of both isomers [4]. Therefore cis-Entacapone-3'-sulfate represents a doubly minor species (Z-isomer × sulfate conjugate), critical for complete metabolic mass-balance studies but easily overlooked without an authentic reference standard.

Drug metabolism Pharmacokinetic modeling Mass balance studies

COMT Inhibitory Activity: Both Geometric Isomers Are Equipotent, Conjugates Are Inactive

The (Z)-isomer of entacapone possesses COMT inhibitory activity equivalent to that of the parent (E)-isomer [1]. This is pharmacologically significant because it means the Z-isomer impurity in entacapone formulations contributes to the total therapeutic effect and must be analytically controlled. The parent (E)-entacapone inhibits soluble rat liver COMT with a Ki of 14 nM (tight-binding, reversible inhibition) and shows IC50 values of 10 nM for rat duodenum COMT and 160 nM for rat liver-soluble COMT [2]. However, once glucuronidated, the conjugates are inactive [3]. By class-level inference, the sulfate conjugate is also expected to be pharmacologically inactive due to the bulky, charged sulfate group at the 3'-position blocking the COMT binding site, which requires the free catechol hydroxyls for interaction with the enzyme's active site magnesium ion [2]. This means cis-Entacapone-3'-sulfate is valuable as an inactive metabolite marker for clearance studies, not as a pharmacological probe.

COMT inhibition Pharmacology Structure-activity relationship

Reference Standard Quality: Vendor-Supplied Purity and Storage Specifications

Commercially available cis-Entacapone-3'-sulfate Sodium Salt is supplied with a certified purity of 98% by HPLC, as a powder soluble in chloroform, dichloromethane, and DMSO [1]. The compound requires storage at 2–8°C, protected from air and light, with refrigeration or freezing recommended. This contrasts with the non-sulfated cis-entacapone (CAS 145195-63-7), which is a known UV-labile degradant of entacapone formed upon light exposure . The sulfate conjugate's enhanced aqueous solubility (relative to the parent Z-isomer free acid) and its sodium salt form improve handling characteristics for preparation of stock solutions in aqueous mobile phases. At a procurement level, 1 mg quantities are available at approximately $175–$430 USD depending on the vendor, reflecting the niche, small-scale synthesis required for this specialized metabolite standard [1].

Reference standard certification Analytical quality control Stability-indicating storage

High-Impact Application Scenarios for cis-Entacapone-3'-sulfate Sodium Salt (CAS 158069-74-0)


LC-ESI-MS/MS Quantitative Bioanalysis of Entacapone Phase II Metabolites in Plasma and Urine

Use as an authentic reference standard for constructing calibration curves and quality control samples in validated LC-ESI-MS/MS methods targeting the complete entacapone metabolite panel. Because sulfate conjugates are detected exclusively by ESI [1], this compound is irreplaceable for methods quantifying the sulfation pathway. Spike the standard into blank human plasma or urine at concentrations spanning 10–2,000 ng/mL (the validated range for entacapone/Z-isomer assays [2]) to establish lower limits of quantification for the sulfate conjugate and ensure method accuracy per FDA bioanalytical method validation guidance.

Pharmaceutical Impurity Profiling and Stability-Indicating Method Development for Entacapone API

Employ cis-Entacapone-3'-sulfate Sodium Salt as a system suitability marker and impurity reference in RP-HPLC methods for entacapone drug substance and finished dosage forms. The Z-isomer is a specified impurity controlled at ≤0.5% (preferably ≤0.1%) [3], and its sulfate conjugate may form under stressed degradation conditions or during long-term storage. Including this reference standard enables identification and quantification of the Z-isomer sulfate as a potential degradation product, supporting ANDA/NDA regulatory submissions and ICH Q3B compliance.

In Vitro Sulfotransferase (SULT) Phenotyping and Drug-Drug Interaction Studies

Use as a product standard in in vitro incubation assays with recombinant human SULT isoforms or human liver S9 fractions to identify the specific sulfotransferase enzymes responsible for Z-entacapone sulfation. While the UGT isoforms mediating glucuronidation of entacapone have been characterized (UGT1A9 as the primary isoform; UGT1A1, UGT2B7, UGT2B15 as minor contributors [4]), the SULT isoforms responsible for sulfation remain uncharacterized in the published literature , representing an active research gap that this reference standard can help address.

Complete ADME Mass-Balance and Excretion Pathway Studies

Incorporate this standard into radio-HPLC or LC-MS methods for quantifying the minor sulfate fraction in fecal and urinary excretion studies. Although the glucuronide pathway accounts for ~95% of urinary metabolites [5], the sulfate fraction becomes clinically relevant in populations with UGT polymorphisms (e.g., UGT1A9 poor metabolizers), hepatic impairment (2-fold higher entacapone AUC in cirrhotic patients), or during drug-drug interactions that shift metabolism toward sulfation. Without this standard, the sulfate fraction cannot be accurately quantified, leading to incomplete mass balance in regulatory ADME submissions.

Quote Request

Request a Quote for cis-Entacapone-3'-sulfate Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.